1,3-Dimethyl-1H-indazol-5-amine is a substituted indazole derivative primarily considered a chemical building block in organic synthesis. [, , ] Its applications in scientific research focus on its use as a precursor or intermediate in the synthesis of various heterocyclic compounds with potential biological and pharmaceutical activities. [, , , , , , , , ]
1,3-Dimethyl-1H-indazol-5-amine is a nitrogen-containing heterocyclic compound belonging to the indazole family. Indazoles are characterized by a bicyclic structure, which consists of a fused pyrazole and benzene ring. This compound is notable for its potential pharmacological activities, making it relevant in various scientific research fields, including medicinal chemistry and biochemistry. Its chemical structure is represented by the molecular formula and has the CAS number 5757-85-7 .
1,3-Dimethyl-1H-indazol-5-amine can be sourced from various chemical suppliers and is classified as a pharmaceutical intermediate. It is primarily utilized in the synthesis of more complex organic molecules and has applications in biological studies related to enzyme inhibition and protein interactions. Additionally, it plays a role in industrial applications for producing dyes and pigments .
The synthesis of 1,3-Dimethyl-1H-indazol-5-amine typically involves cyclization reactions starting from suitable precursors. One common method includes the reaction of 2-nitrobenzaldehyde with hydrazine hydrate, followed by cyclization and methylation steps. This process often employs catalysts such as copper acetate in solvents like dimethyl sulfoxide under an oxygen atmosphere.
In industrial settings, large-scale synthesis may utilize continuous flow reactors to optimize reaction conditions for higher yield and purity. Advanced purification techniques are also employed to meet industrial standards. The typical reaction conditions include controlled temperature and pressure to facilitate the cyclization process effectively.
The molecular structure of 1,3-Dimethyl-1H-indazol-5-amine is nearly planar, with a maximum deviation of 0.0325 Å for the amino nitrogen atom. The indazole ring system exhibits a dihedral angle of approximately 0.82° between its constituent rings, indicating a coplanar arrangement conducive to intermolecular interactions .
The structural data can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 161.20 g/mol |
CAS Number | 5757-85-7 |
Crystal Structure | Planar with N-H... |
1,3-Dimethyl-1H-indazol-5-amine participates in various chemical reactions, including:
Common reagents used in these reactions include:
The reactions yield various substituted indazole derivatives that may exhibit distinct biological activities due to their modified functional groups.
The mechanism of action for 1,3-Dimethyl-1H-indazol-5-amine largely revolves around its interaction with biological targets such as enzymes or receptors. It has been investigated for its potential as an inhibitor of indoleamine 2,3-dioxygenase, an enzyme implicated in immune regulation and cancer progression. The binding affinity and specificity towards these targets are critical for its pharmacological efficacy .
1,3-Dimethyl-1H-indazol-5-amine is typically a crystalline solid at room temperature. Its melting point and solubility characteristics are essential for determining its suitability in various applications.
The compound exhibits basic properties due to the presence of amino groups and can participate in various chemical reactions as outlined earlier. Its stability under different pH conditions makes it versatile for both laboratory and industrial applications.
Relevant physical data includes:
Property | Value |
---|---|
Appearance | Crystalline solid |
Melting Point | Not specified |
Solubility | Soluble in DMSO |
1,3-Dimethyl-1H-indazol-5-amine has several scientific applications:
Research continues to explore its potential therapeutic roles, particularly concerning cancer treatment through mechanisms involving immune modulation .
The indazole nucleus—a bicyclic heterocycle comprising fused benzene and pyrazole rings—serves as a privileged scaffold in drug design due to its versatile molecular interactions and structural robustness. The 1,3-dimethyl-1H-indazol-5-amine derivative exemplifies this significance, where methylation at N1 and N3 positions enhances metabolic stability and modulates electronic properties. X-ray crystallography reveals that the parent compound adopts a nearly planar configuration (maximum deviation: 0.0325 Å), facilitating dense crystal packing via intermolecular N–H⋯N hydrogen bonds (Table 1) [1]. This planarity optimizes π-stacking interactions with biological targets, while the electron-rich amine at C5 acts as a hydrogen bond donor/acceptor. The methyl groups at N1 and N3 sterically shield reactive sites, reducing undesired metabolism—a key consideration for pharmacokinetic optimization [4] [7].
Table 1: Crystallographic Parameters of 1,3-Dimethyl-1H-indazol-5-amine
Parameter | Value |
---|---|
Crystal System | Orthorhombic |
Space Group | Pca2₁ |
Unit Cell | a=18.3004 Å, b=8.3399 Å, c=5.6563 Å |
Volume | 863.28 ų |
Z | 4 |
Hydrogen Bonds | N3–H3A⋯N1 (3.203 Å), N3–H3B⋯N3 (3.384 Å) |
This compound transcends classical heterocyclic roles by serving as a strategic building block for anticancer agents, particularly indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. Its synthesis exploits regioselective methylation: treatment of 6-amino-3-methylindazole with iodomethane/K₂CO₃ yields predominantly the N1-methyl isomer (Table 3), separable from minor N2 byproducts via chromatography [4]. The C5 amine enables rapid diversification through reductive amination or nucleophilic substitution, generating libraries for structure-activity relationship (SAR) studies. Computational profiling (Table 2) confirms drug-like properties, including high gastrointestinal absorption (BOILED-Egg model) and moderate lipophilicity (Consensus Log Po/w: 1.31), aligning with Lipinski’s and Veber’s rules [7]. Notably, it docks into IDO1’s hydrophobic Pocket A, where the dimethylindazole scaffold engages Phe226/Arg231 via π-stacking, while the C5 amine anchors to heme propionates [4].
Table 2: Key Molecular Properties of 1,3-Dimethyl-1H-indazol-5-amine
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₉H₁₁N₃ | [3] [5] |
Molecular Weight | 161.20 g/mol | [5] [7] |
Boiling Point | 335.4 ± 22.0 °C | [5] |
Log Po/w | 1.31 (Consensus) | [7] |
Topological PSA | 43.84 Ų | [7] |
H-Bond Acceptors | 1 | [7] |
Derivatives like N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine exhibit potent activity against hypopharyngeal squamous carcinoma (FaDu IC₅₀: 2.78 μM) by suppressing IDO1 expression and inducing apoptosis (Table 4). The scaffold’s modularity enables fusion with cyclobutane-carbonitrile moieties (e.g., 1-[(1,3-dimethyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile), expanding 3D diversity for targeting sterically constrained enzyme pockets [6]. Such innovations underscore its role in developing targeted cancer therapies beyond conventional chemotherapeutics.
Table 3: Synthetic Routes to 1,3-Dimethyl-1H-indazol-5-amine and Derivatives
Step | Reaction | Conditions | Product | Yield |
---|---|---|---|---|
1 | Regioselective Methylation | CH₃I, K₂CO₃, DMF, 353 K, 10 h | 1,3-Dimethyl-6-nitro-1H-indazole | Moderate |
2 | Nitro Reduction | H₂, Pd/C, EtOH, 8 h | 1,3-Dimethyl-1H-indazol-5-amine | High |
3 | Reductive Amination | R-CHO, NaBH₄ or R-X, Base | N-Substituted-1,3-dimethyl-1H-indazol-5-amines | Variable |
Table 4: Biological Activity of Key Derivatives
Derivative | Biological Activity | Cell Line/Model |
---|---|---|
N-(4-Bromobenzyl)-1,3-dimethyl-1H-indazol-5-amine | IDO1 suppression (dose-dependent); Apoptosis induction | FaDu (hypopharyngeal cancer) |
Pyridyl-Linked Analogs | ERK pathway activation; MMP9 downregulation | YD-15 (oral squamous) |
Concluding Remarks
1,3-Dimethyl-1H-indazol-5-amine exemplifies rational heterocyclic design, merging structural stability, synthetic tractability, and targeted bioactivity. Its planar core enables precise intermolecular interactions, while the C5 amine serves as a vector for pharmacophore diversification. As IDO1 inhibitors progress in oncology, this scaffold will remain pivotal for developing small-molecule immunotherapeutics addressing unmet clinical needs [4] [6]. Future directions include exploiting its physicochemical profile (Table 2) for blood-brain barrier penetration in neurological malignancies.
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8